GSK 2945 Hydrochloride Rev-erb alpha antagonist activity
GSK 2945 Hydrochloride Rev-erb alpha antagonist activity
This guide serves as a technical monograph for GSK 2945 Hydrochloride , focusing on its application as a chemical probe to modulate the nuclear receptor Rev-erbα (NR1D1) .
The content is structured for direct application in pharmacological research, emphasizing the compound's distinct mechanism as an antagonist —a critical differentiator from the more common Rev-erb agonists (e.g., SR9009, GSK4112).[1]
Functional Characterization of Rev-erbα Antagonism in Circadian & Metabolic Signaling
Executive Technical Summary
GSK 2945 Hydrochloride is a tertiary amine small molecule identified as a specific antagonist of the nuclear receptor Rev-erbα (NR1D1). Unlike agonists that stabilize the recruitment of co-repressors (NCoR/HDAC3) to silence target genes, GSK 2945 disrupts this repressive complex, leading to the transcriptional de-repression (upregulation) of downstream targets such as Bmal1 (core clock) and Cyp7a1 (bile acid metabolism).[1]
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Primary Target: Rev-erbα (NR1D1) / Rev-erbβ (NR1D2)
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Mechanism: Antagonist (inhibits repressor activity).[2]
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Key Physiological Outcome: Upregulation of hepatic gluconeogenic and bile acid synthetic genes.
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Potency: Micromolar range efficacy (EC50 ≈ 20 µM in cellular assays).[3]
Mechanistic Pharmacology
To effectively utilize GSK 2945, one must understand the "Double-Negative" feedback loop it perturbs.
2.1 The Rev-erb Repressor Complex
Under basal conditions, Rev-erbα binds to ROR Response Elements (RORE) in the promoter regions of target genes. It recruits the NCoR-HDAC3 (Nuclear Receptor Co-Repressor / Histone Deacetylase 3) complex, actively repressing transcription.[1]
2.2 Mode of Action: Antagonism
GSK 2945 acts by competitively binding to the Ligand Binding Domain (LBD) of Rev-erbα. However, unlike heme (the endogenous ligand) or synthetic agonists, GSK 2945 induces a conformational change that displaces or prevents the recruitment of NCoR .
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Result: The repression is lifted.
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Net Effect: Increased transcription of Bmal1, Pepck, and Cyp7a1.
2.3 Pathway Visualization
The following diagram illustrates the specific node of intervention for GSK 2945 within the circadian-metabolic axis.
Figure 1: GSK 2945 antagonizes Rev-erbα, preventing NCoR recruitment and de-repressing target genes involved in circadian rhythm and metabolism.[1]
Quantitative Profile & Chemical Properties
Researchers must account for the specific solubility and potency characteristics of the Hydrochloride salt form.
| Parameter | Value / Description | Notes for Experimental Design |
| Chemical Name | GSK 2945 Hydrochloride | Use the HCl salt for improved stability over the free base.[1] |
| Molecular Weight | ~400-450 g/mol (varies by salt stoichiometry) | Calculate molarity precisely based on the specific batch CoA.[1] |
| Solubility | DMSO (>20 mg/mL) | Critical: Insoluble in water directly.[1] Dissolve in DMSO first, then dilute into aqueous buffer. |
| IC50 / EC50 | ~20 µM (Cellular Assays) | High Concentration Warning: Unlike nanomolar drugs, GSK 2945 requires micromolar dosing (10–50 µM) to observe effects in hepatocytes.[1] |
| Selectivity | High for Rev-erbα/β | >1000-fold selectivity over LXRα.[1][4] |
| Stability | Hygroscopic | Store desiccated at -20°C. Avoid repeated freeze-thaw cycles of DMSO stocks.[1] |
Experimental Protocols
The following protocols are designed to validate GSK 2945 activity in a research setting.
4.1 Protocol A: Transcriptional De-repression Assay (qPCR)
Objective: Confirm antagonist activity by measuring the upregulation of Cyp7a1 or Bmal1 in HepG2 or primary hepatocytes.[1]
Reagents:
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HepG2 cells (ATCC HB-8065).
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GSK 2945 HCl (10 mM stock in DMSO).
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Vehicle Control (DMSO).
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RNA extraction and RT-qPCR kits.
Workflow:
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Seeding: Plate HepG2 cells at
cells/well in 6-well plates. Incubate 24h for attachment. -
Synchronization (Optional but Recommended): Serum shock (50% horse serum for 2h) to synchronize circadian clocks if measuring Bmal1. For metabolic targets (Cyp7a1), standard starvation (0.5% FBS) overnight is sufficient.[1]
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Treatment:
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Replace media with fresh media containing 20 µM GSK 2945 .
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Control: Media + 0.2% DMSO (matched volume).
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Note: A dose-response curve (5, 10, 20, 40 µM) is recommended for initial validation.[1]
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Incubation: Incubate for 12 to 24 hours . (Rev-erb effects are transcriptional and require time for mRNA accumulation).
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Harvest: Lyse cells using TRIzol or silica-column lysis buffer.
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Quantification: Perform RT-qPCR.
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Expected Result: GSK 2945 treated cells should show a 2-3 fold increase in Cyp7a1 or Bmal1 mRNA compared to DMSO control.
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4.2 Protocol B: Gal4-Chimera Luciferase Reporter Assay
Objective: Prove direct interaction with the Rev-erb LBD.
Workflow Visualization:
Figure 2: Luciferase reporter workflow. GSK 2945 antagonism is measured by the restoration of signal in a system where Rev-erb normally represses the reporter.
Data Interpretation:
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Basal State: Gal4-Rev-erbα recruits endogenous co-repressors, resulting in low luciferase signal.
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GSK 2945 Treatment: Displaces co-repressors.
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Result: Increase in Luciferase signal (Loss of Repression).[1]
Critical Troubleshooting & Controls
To ensure "Trustworthiness" (Part 2 of requirements), every experiment must include these controls:
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Viability Control: Because GSK 2945 is used at high concentrations (20-50 µM), you must run an MTT or CellTiter-Glo assay in parallel to ensure any reduction in transcript levels isn't due to cytotoxicity.
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Positive Control: Use SR8278 (a known Rev-erb antagonist) as a benchmark comparator.
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Negative Control: Use GSK4112 (Agonist). GSK 2945 should block the effects of GSK4112 if co-administered.
References
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Zhang, Y., et al. (2015).[1][5] Discrete functions of nuclear receptor Rev-erbα couple metabolism to the clock.[5] Science, 348(6242), 1488-1492.[1][5]
- Key Finding: Establishes GSK 2945 as an antagonist that increases Bmal1 and Pepck expression in hep
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MedChemExpress. (n.d.). GSK2945 hydrochloride Product Datasheet.
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Key Data: Provides physicochemical properties, solubility (DMSO), and EC50 values (~20 µM).[1]
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Lazar, M. A. (2016). Nuclear Receptor Rev-erbα: A Heme Receptor that Coordinates Circadian Rhythm and Metabolism.[2][5][6] Nuclear Receptor Signaling.
- Context: Reviews the structural basis of Rev-erb ligand binding (Heme vs. Synthetic ligands).
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Kojetin, D. J., & Burris, T. P. (2014).[1] REV-ERB and ROR nuclear receptors as drug targets.[7] Nature Reviews Drug Discovery, 13(3), 197-216.[1]
- Context: Comprehensive review of Rev-erb pharmacology, contrasting agonists (SR9009) and antagonists.
Sources
- 1. gsk.com [gsk.com]
- 2. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK2945 |CAS:1438071-12-5 Probechem Biochemicals [probechem.com]
- 5. Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand modulation of REV-ERBα function resets the peripheral circadian clock in a phasic manner - PMC [pmc.ncbi.nlm.nih.gov]
